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Compound of Interest

Compound Name: Mulberrofuran Q

Cat. No.: B1587905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Mulberrofuran
Q, a complex 2-arylbenzofuran derivative isolated from the mulberry tree (Morus alba L.). The
interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) data is crucial for its identification, characterization, and exploration in drug
discovery and development. Mulberrofuran Q is recognized as a Diels-Alder type adduct, a
structural motif that contributes to its unique chemical properties and biological activities.[1][2]

Chemical Structure

Mulberrofuran Q possesses the molecular formula CsaH24010, with a monoisotopic mass of
approximately 592.137 Da.[3][4][5] Its intricate hexacyclic structure features a benzofuran core,
multiple hydroxylated phenyl rings, and a carbonyl group, presenting a significant challenge
and an excellent case study for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
Mass Spectrometry, and IR spectroscopy, pivotal for the elucidation of the Mulberrofuran Q
structure.

Table 1: Mass Spectrometry (MS) Data
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lon/Fragment Observed m/z Interpretation

[M]*+ 592 Molecular lon

[M+H]* 593.14424 Protonated Molecular lon[4]
[M+Na]* 615.12618 Sodium Adduct[4]

[M-H]~ 591.12968 Deprotonated Molecular lon[4]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~12)

Functional Group

3350 O-H (Phenolic hydroxyl groups)
1680 C=0 (Carbonyl, ketone)

1600, 1510 C=C (Aromatic ring stretching)
1270 C-O (Aryl ether stretching)

L] 1 H H -

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)
1.75 s - C-14 Methyl (CHs)
2.21 dd 17.0, 3.0 Methylene Proton
2.50 dd 17.0, 5.0 Methylene Proton
3.52 m - C-3" Methine (CH)

Note: Due to the complexity of the molecule, many aromatic proton signals overlap. The values

presented are key identifiable signals from the original structure elucidation literature.[1]

Table 4: *C NMR Spectroscopic Data (in Acetone-de)
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Chemical Shift (6, ppm) Carbon Type Assighment

205.8 C C-8" (Carbonyl C=0)
160.2 C C-3

154.6 C C-5'

75.2 C c-1"

47.9 CH c-3"

42.0 CH c-2"

36.3 CH2 c-4"

28.0 CHs C-1"-CHs

Note: This table presents a selection of key assignments from the 34 carbon signals identified
in the original literature to illustrate the different types of carbon environments.[1]

Experimental Protocols

The spectroscopic data for Mulberrofuran Q was acquired using standard analytical
techniques for natural product chemistry.

1. Isolation of Mulberrofuran Q: The compound was isolated from the acetone extract of the
reddish-violet powder (lenticel) from the root bark of the cultivated mulberry tree (Morus alba
L.).[1] The extract was subjected to multiple rounds of silica gel column chromatography,
followed by preparative thin-layer chromatography (TLC) to yield the pure compound.[6]

2. Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray
ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[7][8]
Samples were dissolved in a suitable solvent like methanol or acetonitrile. The ESI-MS
technique is ideal for polar, high molecular weight compounds like Mulberrofuran Q, allowing
for the determination of the exact molecular weight and formula.

3. Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier Transform Infrared
(FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The
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spectrum was recorded in the range of 4000-400 cm~* to identify key functional groups present
in the molecule.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample was dissolved in a
deuterated solvent, typically acetone-de or methanol-d4.[9] Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR
experiments such as COSY, HSQC, and HMBC were essential for assigning the complex
proton and carbon signals and confirming the final structure.

Data Interpretation Workflow

The structural elucidation of a novel natural product like Mulberrofuran Q follows a logical
progression, integrating data from multiple spectroscopic sources. This workflow is visualized in
the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mulberrofuran-g-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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